

Vimirogant validation experiments

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Compound Focus: Vimirogant

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What Is Known About Vimirogant

The search results confirm **Vimirogant** is a potent and selective oral ROR γ t inhibitor being investigated for autoimmune disorders [1]. Available data is summarized in the table below, but it's important to note this comes from a single commercial supplier's product page and lacks details on experimental conditions.

Table 1: Available In Vitro and In Vivo Data for Vimirogant

Assay/Model	Target/Readout	Result (IC ₅₀ /Ki)	Experimental Context
In Vitro	ROR γ t Binding Affinity	Ki = 3.5 nM [1]	Data from manufacturer; specific binding assay not described.
	ROR γ t Functional Inhibition	IC ₅₀ = 17 nM [1]	Data from manufacturer; specific cellular assay not described.
	IL-17A Secretion (hPBMCs)	IC ₅₀ = 18 nM [1]	Data from manufacturer; activation method not specified.
	IL-17A Secretion (Human Whole Blood)	IC ₅₀ = 192 nM [1]	Data from manufacturer.

Assay/Model	Target/Readout	Result (IC ₅₀ /Ki)	Experimental Context
	Th17 Cell Differentiation (Mouse Splenocytes)	IC ₅₀ = 57 nM [1]	Data from manufacturer; differentiation protocol not provided.
In Vivo	EAE Mouse Model	Suppressed clinical symptoms, demyelination, and inflammatory markers [1]	Model: MOG ₃₅₋₅₅ /CFA immunized mice; route: oral (p.o.); specific dosage not provided.

Information Gaps and Limitations

The major limitation is the **lack of accessible, detailed experimental data**. The information found does not constitute a full validation package and is insufficient for a rigorous comparison guide:

- **Single Source:** Data comes from a commercial chemical supplier's website, not a peer-reviewed publication [1].
- **Lack of Protocol Details:** Key experimental methodologies are missing (e.g., specific assay conditions, cell culture details, animal dosing schedules).
- **No Head-to-Head Data:** The search did not yield any studies directly comparing **Vimirogant's** performance against other ROR γ t inhibitors or standard psoriasis therapies like biologics or other small molecules [2] [3] [4].

Context: Psoriasis Treatment Landscape

While data on **Vimirogant** is sparse, the search results provide context on the competitive landscape of psoriasis treatments. The tables below summarize established and emerging drug classes, which would be relevant for comparison if **Vimirogant** data were available.

Table 2: Key Target Pathways in Psoriasis Drug Discovery

Drug Target / Pathway	Representative Agents (Generic Name)	Stage of Development
IL-23 Pathway [2] [3]	Guselkumab, Risankizumab, Tildrakizumab	Approved (Biologics)

Drug Target / Pathway	Representative Agents (Generic Name)	Stage of Development
IL-17 Pathway [2] [3]	Secukinumab, Ixekizumab, Bimekizumab	Approved (Biologics)
JAK/STAT Pathway [4]	Tofacitinib, Deucravacitinib*	Approved (Small Molecules)
PDE-4 Inhibition [4]	Apremilast, Roflumilast	Approved (Small Molecules)
RORyt Inhibition [1]	Vimirogant (VTP-43742)	Investigational

Note: Deucravacitinib is a TYK2 inhibitor, which is part of the JAK kinase family [4].

Table 3: Efficacy of Emerging Psoriasis Therapies from Clinical Trials

Drug Name	Target	PASI75 Response*	PASI90 Response*
Bimekizumab [3]	IL-17A & IL-17F	95% (vs 1% placebo)	85-91% (vs 1% placebo)
Mirikizumab [3]	IL-23 p19 subunit	90% (vs 8% placebo)	74% (vs 6% placebo)
Netakimab [3]	IL-17A	83% (vs 11% placebo)	68% (vs 7% placebo)
Apremilast (ESTEEM 1 Trial) [4]	PDE-4	33.1% (vs 5.3% placebo)	Information Not Available

PASI75/90: Percentage of patients achieving a 75% or 90% improvement in Psoriasis Area and Severity Index, typically at Week 12-16.

Experimental Protocol Overview

Based on general pre-clinical research practices and the limited data for **Vimirogant**, here is an outline of the key experiments needed to validate a RORyt inhibitor. Specific protocols for **Vimirogant** were not found.

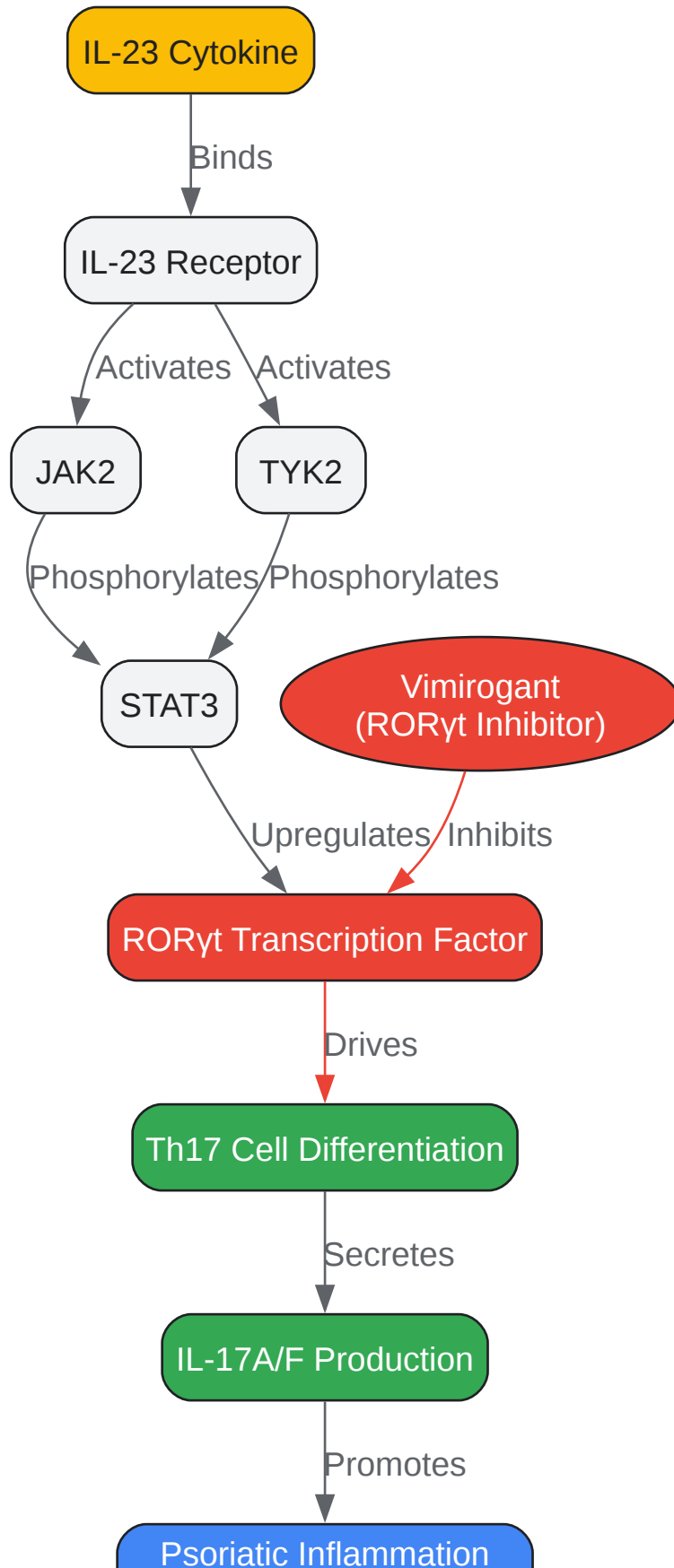
- 1. Binding Affinity Assay

- **Objective:** To determine the half-maximal inhibitory concentration (K_i) of the drug against the ROR γ t receptor.
 - **General Method:** Use a fluorescence resonance energy transfer (FRET)-based co-activator recruitment assay. The assay measures the displacement of a fluorescently labeled co-activator peptide from the ROR γ t ligand-binding domain by the test compound.
- **2. Cellular Activity and Selectivity**
 - **Objective:** To measure the drug's functional potency (IC_{50}) in cells and its selectivity over related receptors.
 - **General Method:**
 - **Functional Potency:** Transfect a mammalian cell line (e.g., HEK293) with a plasmid containing a ROR response element driving a luciferase reporter. The IC_{50} is determined by treating cells with a range of drug concentrations.
 - **Selectivity:** Perform similar reporter assays for other nuclear hormone receptors (e.g., ROR α , ROR β) to calculate selectivity folds.
- **3. IL-17 Inhibition in Primary Immune Cells**
 - **Objective:** To confirm the drug's ability to suppress IL-17 production in a physiologically relevant system.
 - **General Method:** Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors. Differentiate naive T-cells into Th17 cells using cytokines (e.g., TGF- β , IL-6, IL-1 β , IL-23) in the presence of the drug. Measure IL-17A in the supernatant using ELISA.
- **4. In Vivo Efficacy Model**
 - **Objective:** To evaluate the drug's efficacy in a live animal model of autoimmune disease.
 - **General Method:** Use the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, which is a standard model for Th17-driven diseases. Administer the drug orally post-immunization and monitor disease scores. At endpoint, analyze spinal cords for demyelination and cytokine mRNA levels.

ROR γ t Inhibitor Mechanism of Action

The diagram below illustrates the proposed mechanism of **Vimirogant** and related ROR γ t inhibitors within the IL-23/Th17 pathway, a key driver of psoriasis pathogenesis [2] [4].

Mechanism of ROR γ t Inhibitors in the IL-23/Th17 Pathway



(Keratinocyte proliferation,
immune cell infiltration)

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Suggestions for Finding More Data

To build a comprehensive comparison guide, you may need to consult more specialized sources:

- **Check Clinical Trial Registries:** Search for "**Vimirogant**" or "VTP-43742" on platforms like ClinicalTrials.gov. This can provide information on trial design, endpoints, and potentially results.
- **Search Scientific Literature:** Use academic databases like PubMed or Google Scholar. While the compound may not have a dedicated publication, it might be mentioned in review articles or in the context of the developing company's research pipeline.
- **Investigate the Developer:** Look for press releases, investor presentations, or scientific posters from the company developing **Vimirogant**, which often contain more detailed pre-clinical data.

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